molecular formula C17H13ClN2 B5125623 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole

2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole

Cat. No. B5125623
M. Wt: 280.7 g/mol
InChI Key: VBHMYHJQSLHFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been studied for its various biological activities.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole has been studied for its various biological activities, including antitumor, antiviral, and antibacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, the compound has exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and cell division. This inhibition may ultimately lead to cell death in cancer cells and the inhibition of viral replication in infected cells.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and viral replication. This makes it a promising candidate for further research in these areas. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole. One direction is to further investigate the mechanism of action of the compound and how it interacts with specific enzymes and proteins involved in cellular processes. Another direction is to explore the potential of the compound in combination with other drugs or therapies for the treatment of cancer and viral infections. Additionally, research could focus on developing derivatives of the compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method for 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole involves the reaction of 2-chloroaniline with 4-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

IUPAC Name

2-(2-chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2/c1-19-15-8-4-5-9-16(15)20-11-12(10-17(19)20)13-6-2-3-7-14(13)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHMYHJQSLHFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole

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